molecular formula C16H14N4O5S B6482033 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(3-nitrophenyl)methoxy]-4H-pyran-4-one CAS No. 899951-96-3

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(3-nitrophenyl)methoxy]-4H-pyran-4-one

Cat. No. B6482033
CAS RN: 899951-96-3
M. Wt: 374.4 g/mol
InChI Key: WXSNXZFASNDLMI-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole ring is attached to a methyl group and a sulfanyl group, which is further attached to a methoxy-substituted phenyl group and a pyran-4-one ring.


Chemical Reactions Analysis

1,2,4-Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cycloaddition reactions . The presence of the methoxy group on the phenyl ring could potentially make this compound more reactive towards electrophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar methoxy and sulfanyl groups could potentially increase its solubility in polar solvents .

Future Directions

The potential biological activities of 1,2,4-triazole derivatives suggest that this compound could be of interest for future research, particularly in the field of medicinal chemistry .

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c1-19-10-17-18-16(19)26-9-13-6-14(21)15(8-24-13)25-7-11-3-2-4-12(5-11)20(22)23/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSNXZFASNDLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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